Aceclofenac-d4
CAS No.:
Cat. No.: VC16674281
Molecular Formula: C16H13Cl2NO4
Molecular Weight: 358.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13Cl2NO4 |
|---|---|
| Molecular Weight | 358.2 g/mol |
| IUPAC Name | 2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid |
| Standard InChI | InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D |
| Standard InChI Key | MNIPYSSQXLZQLJ-SCFZSLNVSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
Aceclofenac-d4 is structurally derived from aceclofenac (), a diclofenac analog, through the replacement of four hydrogen atoms with deuterium. This isotopic substitution occurs at positions critical to metabolic stability, often on the phenylacetic acid moiety or the acetyloxy group . The deuterium incorporation increases the molecular weight by 4.03 g·mol compared to the non-deuterated form (354.18 g·mol) .
Table 1: Comparative Properties of Aceclofenac and Aceclofenac-d4
| Property | Aceclofenac | Aceclofenac-d4 |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g·mol) | 354.18 | 358.21 |
| Solubility | Poorly water-soluble | Similar to parent |
| Primary Use | Therapeutic NSAID | Metabolic research |
Synthesis Pathways
The synthesis of aceclofenac-d4 typically involves deuterium exchange reactions or the use of deuterated precursors during key synthetic steps. For example, deuterated acetic acid () may be employed to introduce deuterium at the acetyloxy group . Advanced techniques, such as supercritical fluid chromatography with deuterated modifiers (e.g., ), enable precise isolation and purification of the deuterated compound .
Pharmacokinetic and Metabolic Profile
Metabolic Pathways
Aceclofenac-d4 undergoes hepatic metabolism primarily via hydrolysis to form 4'-hydroxyaceclofenac-d4, a major metabolite that inhibits interleukin-1β (IL-1β) and matrix metalloproteinases in chondrocytes . Deuterium labeling allows researchers to track these pathways using mass spectrometry or nuclear magnetic resonance (NMR). Notably, the deuterium kinetic isotope effect (DKIE) slows oxidative metabolism, reducing the formation of reactive intermediates and potentially mitigating toxicity .
Research Applications
Mechanistic Studies in Inflammation
Aceclofenac-d4 is utilized to study COX-2 inhibition dynamics and prostaglandin suppression in inflammatory models. In vitro assays on human articular chondrocytes reveal that the deuterated compound decreases nitric oxide production by 40–60% and upregulates interleukin-1 receptor antagonist (IL-1Ra) synthesis, mirroring the anti-inflammatory effects of aceclofenac .
Isotopic Tracer Studies
As a stable isotope-labeled internal standard, aceclofenac-d4 enhances the accuracy of quantitative analyses in biofluids. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise measurement of aceclofenac concentrations in pharmacokinetic studies, with a lower limit of quantification (LLOQ) reported at 0.1 ng/mL .
Analytical Methodologies
Chromatographic Techniques
Sub/supercritical fluid chromatography (SFC) employing deuterated modifiers like has emerged as a powerful tool for separating aceclofenac-d4 from complex mixtures. This method reduces solvent interference in NMR analyses, streamlining structure elucidation .
Spectroscopic Characterization
-NMR spectra of aceclofenac-d4 exhibit deuterium-induced peak shifts, particularly in the acetyloxy region (δ 2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion at 358.21 with a characteristic isotopic pattern for chlorine .
Future Directions
The application of deuterated NSAIDs like aceclofenac-d4 is expanding into proteomics and metabolomics, where their isotopic signatures facilitate pathway mapping. Ongoing research explores deuterium’s role in enhancing drug stability and bioavailability, with potential implications for next-generation anti-inflammatory therapies .
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